4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as nitrobenzyl, hydroxyethyl, and sulfamoylaminomethyl groups. The presence of these functional groups contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the selective formation of desired products. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The nitrobenzyl group can be reduced to an amine, while the hydroxyethyl group can undergo oxidation to form a carbonyl compound. Substitution reactions can occur at the sulfamoylaminomethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, in industry, this compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo photolysis, releasing reactive intermediates that can modify biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions with target proteins. The sulfamoylaminomethyl group can act as a pharmacophore, binding to enzymes and receptors to exert its effects. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
When compared to similar compounds, 4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate stands out due to its unique combination of functional groups and structural features Similar compounds include other nitrobenzyl derivatives, hydroxyethyl-containing molecules, and bicyclic structures with sulfamoylaminomethyl groups
Properties
Molecular Formula |
C30H34N6O12S2 |
---|---|
Molecular Weight |
734.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-3-[1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46) |
InChI Key |
NFGMWAKGHQALBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.